molecular formula C16H24N2O B4433364 3-methyl-N-(1-propyl-4-piperidinyl)benzamide

3-methyl-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4433364
M. Wt: 260.37 g/mol
InChI Key: HBAYCGAGZGKXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that is commonly referred to as MPBP. This compound belongs to the class of piperidine derivatives and has been widely studied for its potential applications in scientific research.

Mechanism of Action

MPBP acts as a dopamine D3 receptor antagonist, which means that it blocks the activity of this receptor. This leads to a decrease in dopamine signaling, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
MPBP has been shown to have a range of biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which can lead to a decrease in reward-seeking behavior. It has also been shown to decrease the activity of certain brain regions, including the prefrontal cortex and the nucleus accumbens, which are involved in reward processing and decision-making.

Advantages and Limitations for Lab Experiments

MPBP has several advantages for use in lab experiments. It is a highly specific dopamine D3 receptor antagonist, which means that it can be used to selectively block the activity of this receptor. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. It also has a low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on MPBP. One area of interest is its potential use in the treatment of addiction and other behavioral disorders. It may also be useful for studying the role of dopamine in other physiological processes, such as learning and memory. Additionally, there may be opportunities to modify the structure of MPBP to improve its pharmacological properties, such as its solubility and half-life.
In conclusion, MPBP is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a dopamine D3 receptor antagonist and has a range of biochemical and physiological effects. While it has some limitations, it also has several advantages for use in lab experiments. There are several future directions for research on MPBP, including its potential use in the treatment of addiction and other behavioral disorders.

Scientific Research Applications

MPBP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes MPBP a potential tool for studying the role of dopamine in addiction and other behavioral disorders.

properties

IUPAC Name

3-methyl-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-9-18-10-7-15(8-11-18)17-16(19)14-6-4-5-13(2)12-14/h4-6,12,15H,3,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAYCGAGZGKXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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